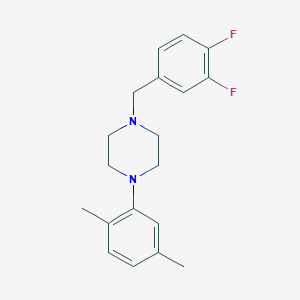

![molecular formula C13H9Cl3FNO B5812684 2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5812684.png)

2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

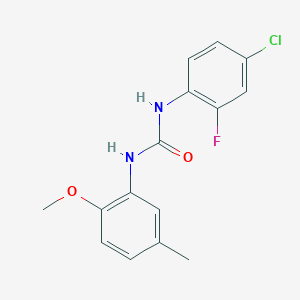

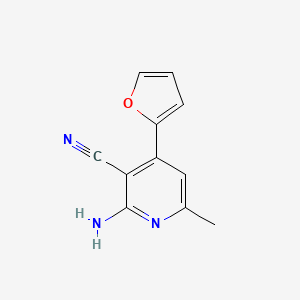

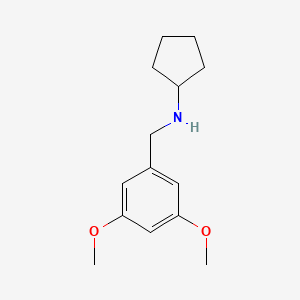

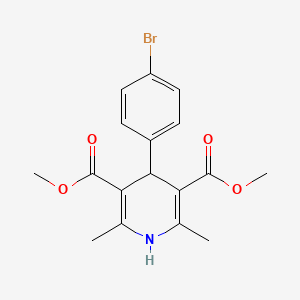

2,4-dichloro-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, commonly known as triclosan, is a synthetic antibacterial and antifungal agent. It was first introduced in the market in the 1970s and has since been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household and medical settings. Despite its widespread use, there have been growing concerns about the potential harmful effects of triclosan on human health and the environment.

Vorteile Und Einschränkungen Für Laborexperimente

Triclosan has several advantages for use in lab experiments. Its broad-spectrum antibacterial and antifungal properties make it a useful tool for studying the effects of microorganisms on various biological processes. Triclosan is also relatively stable and easy to use, making it a popular choice for researchers. However, there are some limitations to using triclosan in lab experiments. Its potential harmful effects on human health and the environment mean that researchers must take precautions when handling and disposing of triclosan. In addition, the widespread use of triclosan in consumer products means that it can be difficult to control for background exposure in lab experiments.

Zukünftige Richtungen

There are several areas of future research that could help to further our understanding of triclosan and its potential effects on human health and the environment. One area of interest is the development of alternative antibacterial agents that are less harmful to human health and the environment. Another area of research is the investigation of the long-term effects of triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children. Additionally, there is a need for more research on the environmental impact of triclosan, including its effects on aquatic ecosystems and the development of antibiotic resistance in bacteria.

Synthesemethoden

Triclosan is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with formaldehyde and sodium hydroxide to yield triclosan. This synthesis method has been optimized over the years to improve the yield and purity of triclosan.

Wissenschaftliche Forschungsanwendungen

Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. Triclosan's mechanism of action involves the inhibition of bacterial fatty acid synthesis by targeting the enzyme enoyl-acyl carrier protein reductase (FabI). This leads to the disruption of the bacterial cell membrane and ultimately cell death.

Biochemical and Physiological Effects:

Triclosan has been found to have a number of biochemical and physiological effects on both humans and animals. Studies have shown that triclosan can accumulate in the body over time and has been detected in human urine, blood, and breast milk. Triclosan has also been found to disrupt the endocrine system by interfering with the production and regulation of hormones. In addition, triclosan has been shown to have a negative impact on the immune system, with some studies suggesting that it may increase the risk of allergies and asthma.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3FNO/c14-8-3-7(13(19)11(16)4-8)6-18-9-1-2-12(17)10(15)5-9/h1-5,18-19H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVAOILRXGKAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)

![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)

![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5812655.png)

![2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5812661.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)